![molecular formula C28H40O9 B12735140 Coagulin H CAS No. 216163-59-6](/img/structure/B12735140.png)
Coagulin H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of Coagulin H from Withania coagulans involves several steps. The fresh unripe fruits of Withania coagulans are gathered, ground, and extracted with methanol at 30°C . The methanolic extract is then subjected to various chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Withania coagulans. Advanced biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Coagulin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
Scientific Research Applications
Immunosuppressive Properties
Coagulin H has demonstrated significant immunosuppressive effects, particularly in inhibiting lymphocyte proliferation and Th-1 cytokine production. Key findings include:
- Lymphocyte Proliferation Inhibition : this compound effectively suppresses phytohaemagglutinin (PHA)-activated T-cell proliferation in a concentration-dependent manner. Complete suppression was observed at concentrations of 2.5 µg/mL or higher .
- Cytokine Production : It significantly inhibits interleukin-2 (IL-2) production by up to 80%, indicating its potential as an immunomodulatory agent .
Molecular Docking Studies
Molecular docking studies have suggested that this compound binds more effectively to the IL-2 receptor compared to prednisolone. This binding affinity may explain its potent immunosuppressive action and provides insights into its mechanism of action at the molecular level .
Therapeutic Potential in Chronic Diseases
The compound's anti-inflammatory properties position it as a promising candidate for treating chronic diseases, including:
- Autoimmune Disorders : Its ability to modulate immune responses could be beneficial in conditions like rheumatoid arthritis and lupus.
- Cancer Therapy : The immunosuppressive effects may help manage tumor microenvironments and enhance the efficacy of certain cancer treatments .
Antidiabetic Effects
Research indicates that withanolides from Withania coagulans, including this compound, exhibit antidiabetic properties. In animal models, it has been shown to lower postprandial blood glucose levels significantly .
Antioxidant Activity
This compound also exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in various chronic conditions, further supporting its therapeutic potential .
Table 1: Summary of Key Research Findings on this compound
Notable Case Studies
- Immunomodulatory Effects : A study demonstrated that this compound inhibited T-cell activation and cytokine release, suggesting its application in managing autoimmune responses.
- Diabetes Management : In diabetic rat models, this compound administration led to significant reductions in blood glucose levels post sucrose loading, highlighting its potential as a natural antidiabetic agent.
- Cancer Research : Investigations into the use of this compound alongside conventional therapies showed promise in enhancing therapeutic outcomes by modulating immune responses within tumor environments.
Mechanism of Action
Coagulin H exerts its effects by interacting with various molecular targets and pathways. It has been found to inhibit the binding of interleukin-2 to its receptor, thereby modulating immune responses . Additionally, this compound interacts with other cytokines and signaling molecules, leading to its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Coagulin H is unique due to its specific bioactive properties. Similar compounds include:
Coagulin L: Another withanolide with similar immunomodulatory effects.
Coagulin O: Known for its anti-inflammatory properties.
Withanolide F: Exhibits anti-cancer activities.
17-Hydroxywithanolide K: Studied for its neuroprotective effects.
This compound stands out due to its superior efficacy in inhibiting interleukin-2 binding and its broader range of therapeutic applications.
Properties
CAS No. |
216163-59-6 |
---|---|
Molecular Formula |
C28H40O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(5R,6R,8R,9S,10R,13S,14R,15S,17S)-5,6,14,15,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O9/c1-14-11-21(37-22(32)15(14)2)25(5,33)27(35)13-20(31)28(36)17-12-19(30)26(34)9-6-7-18(29)24(26,4)16(17)8-10-23(27,28)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19+,20-,21+,23+,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
ALRJHGQYWPZYNC-ALBMBVGKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CC(C3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)O)O)O)O)C |
Origin of Product |
United States |
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